molecular formula C11H7FO2 B8565023 2-Fluoro-5-(furan-2-yl)benzaldehyde

2-Fluoro-5-(furan-2-yl)benzaldehyde

Cat. No.: B8565023
M. Wt: 190.17 g/mol
InChI Key: SSUKSMUMHWJJEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-5-(furan-2-yl)benzaldehyde is a halogenated aromatic aldehyde featuring a fluorine atom at the 2-position and a furan-2-yl substituent at the 5-position of the benzaldehyde core. Its molecular formula is C₁₁H₇FO₂, with a molecular weight of 190.17 g/mol. The compound combines the electrophilic aldehyde group with the conjugated aromatic system of benzene and furan, making it a versatile intermediate in organic synthesis and drug design. The furan ring introduces heterocyclic aromaticity, which can influence electronic properties and biological interactions .

Properties

Molecular Formula

C11H7FO2

Molecular Weight

190.17 g/mol

IUPAC Name

2-fluoro-5-(furan-2-yl)benzaldehyde

InChI

InChI=1S/C11H7FO2/c12-10-4-3-8(6-9(10)7-13)11-2-1-5-14-11/h1-7H

InChI Key

SSUKSMUMHWJJEB-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=CC(=C(C=C2)F)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(furan-2-yl)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 2-fluorobenzaldehyde with a furan derivative under specific conditions. For example, the reaction can be carried out using a Lewis acid catalyst such as aluminum trichloride in a solvent like dichloroethane . The reaction conditions typically involve moderate temperatures and controlled addition of reagents to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(furan-2-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(furan-2-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the furan ring can influence the compound’s reactivity and binding affinity to various biological molecules. For example, the compound may act as an inhibitor of certain enzymes by forming covalent or non-covalent interactions with the active site . The exact mechanism can vary depending on the specific application and target molecule.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and physicochemical properties of 2-Fluoro-5-(furan-2-yl)benzaldehyde and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point/Pressure Key Functional Groups Reactivity and Applications
This compound C₁₁H₇FO₂ 190.17 Not reported Aldehyde, Furan, Fluorine Electrophilic substitution at aldehyde; furan enhances conjugation. Potential use in EGFR inhibitors .
5-Fluoro-2-methylbenzaldehyde C₈H₇FO 138.14 99°C/30 mmHg Aldehyde, Methyl, Fluorine Methyl directs electrophilic substitution. Intermediate in APIs .
2-Bromo-5-fluorobenzaldehyde C₇H₄BrFO 203.01 Not reported Aldehyde, Bromine, Fluorine Bromine enables Suzuki coupling. Precursor for bioactive molecules .
2-Fluoro-5-(trifluoromethyl)benzaldehyde C₈H₄F₄O 192.11 Not reported Aldehyde, CF₃, Fluorine CF₃ increases lipophilicity and metabolic stability. Drug design applications .
2-Fluoro-5-methoxybenzaldehyde C₈H₇FO₂ 154.14 Not reported Aldehyde, Methoxy, Fluorine Methoxy donates electrons via resonance. Stabilizes aldehyde group .

Electronic and Reactivity Profiles

  • Electrophilicity :

    • The trifluoromethyl group in 2-Fluoro-5-(trifluoromethyl)benzaldehyde strongly withdraws electrons, increasing the aldehyde's electrophilicity and acidity compared to the furan analog .
    • Methoxy in 2-Fluoro-5-methoxybenzaldehyde donates electrons via resonance, reducing aldehyde reactivity .
    • Furan in the target compound exhibits mixed electronic effects: oxygen’s lone pairs donate electrons, while aromaticity withdraws them, resulting in moderate electrophilicity .
  • Synthetic Utility :

    • Brominated analogs (e.g., 2-Bromo-5-fluorobenzaldehyde) serve as precursors for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups .
    • The furan substituent in the target compound may enable π-π stacking or hydrogen bonding in drug-receptor interactions, as seen in pyrrolopyrimidine-based EGFR inhibitors .

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